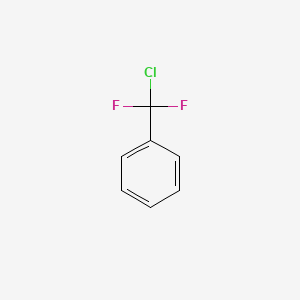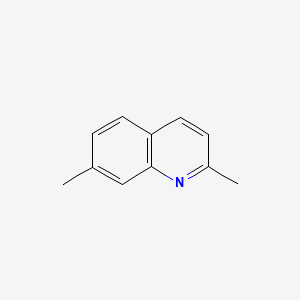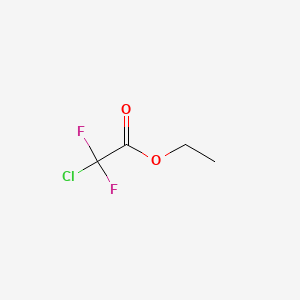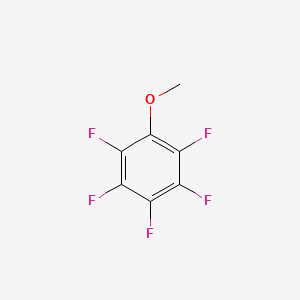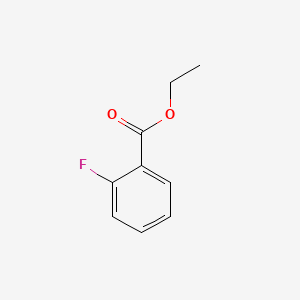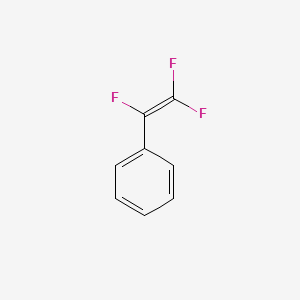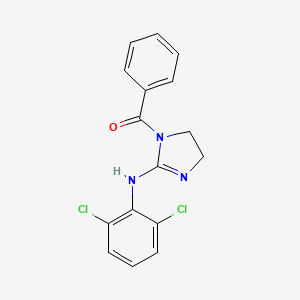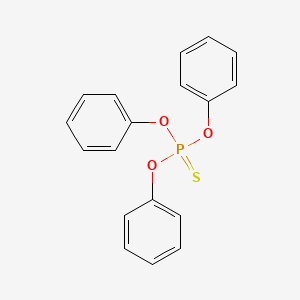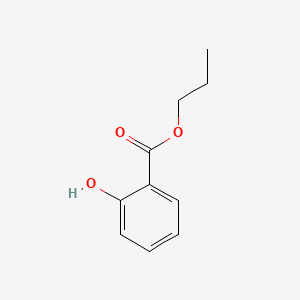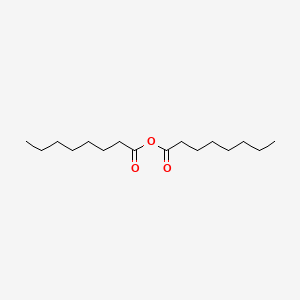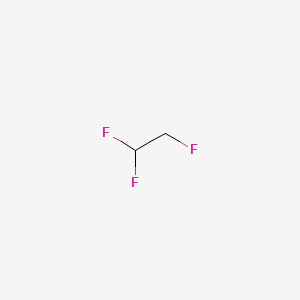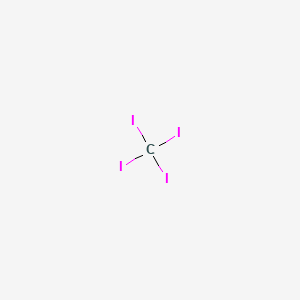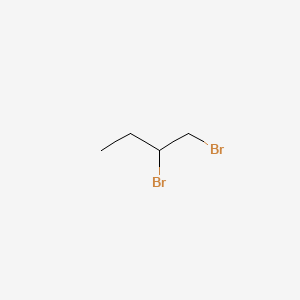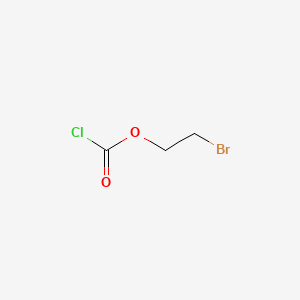
2-Bromoethyl chloroformate
Descripción general
Descripción
2-Bromoethyl chloroformate is a technical grade compound with a linear formula of ClCOOCH2CH2Br . It is formally an ester of chloroformic acid .
Synthesis Analysis
The synthesis of 2-Bromoethyl chloroformate involves various methods . Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Bromoethyl chloroformate is C3H4BrClO2 . The molecular weight is 187.42 g/mol . The InChI key is ZLCKDYMZBZNBMJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Chloroformates, including 2-Bromoethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis
2-Bromoethyl chloroformate has a molecular weight of 187.42 g/mol . It has a refractive index of n20/D 1.478 (lit.) and a density of 1.749 g/mL at 25°C (lit.) .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
- Summary of the Application: 2-Bromoethyl chloroformate is used for the introduction of the BEOC-amino protecting group . This group is used in peptide synthesis to protect amino groups and is removed under specific conditions after the desired modifications have been made .
- Methods of Application or Experimental Procedures: The BEOC-amino protecting group is introduced to the amino acid or peptide by reacting it with 2-Bromoethyl chloroformate. The reaction conditions typically involve an organic solvent and may require a base . The protecting group can be cleaved with diluted base after modification with tert-phosphines . Alternatively, it can be cleaved with fluoride ions after modification with trimethylstannyl-lithium .
- Summary of Results or Outcomes: The use of 2-Bromoethyl chloroformate allows for the selective protection and deprotection of amino groups in peptide synthesis. This enables the synthesis of complex peptides and proteins with a high degree of control .
Application in Gas Chromatography/Mass Spectrometry
- Summary of the Application: Chloroformates, including 2-Bromoethyl chloroformate, are popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives .
- Methods of Application or Experimental Procedures: In gas chromatography/mass spectrometry, chloroformates are used to derivatize a wide array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis . The derivatization process involves reacting the metabolite with the chloroformate to produce a derivative that is less polar and more volatile . This makes the derivative more suitable for analysis by gas chromatography/mass spectrometry .
- Summary of Results or Outcomes: The use of chloroformates in gas chromatography/mass spectrometry allows for the analysis of a wide array of metabolites . This can provide valuable information about the metabolic processes occurring in a biological sample .
Application in Protecting Group Chemistry
- Summary of the Application: Chloroformates, including 2-Bromoethyl chloroformate, are used to introduce protecting groups in organic synthesis . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group .
- Methods of Application or Experimental Procedures: The protecting group is introduced by reacting the compound of interest with the chloroformate . The protecting group can then be removed under specific conditions to reveal the original functional group .
- Summary of Results or Outcomes: The use of chloroformates in protecting group chemistry allows for the selective protection and deprotection of functional groups . This enables the synthesis of complex organic molecules with a high degree of control .
Application in Solvolytic Reactions
- Summary of the Application: 2-Bromoethyl chloroformate is involved in solvolytic reactions . Solvolysis is a type of nucleophilic substitution or elimination where the nucleophile is a solvent molecule .
- Methods of Application or Experimental Procedures: In solvolytic reactions, 2-Bromoethyl chloroformate can react with a solvent molecule to form a carbamate . This reaction is typically conducted in the presence of a base, which serves to absorb the HCl .
- Summary of Results or Outcomes: The use of 2-Bromoethyl chloroformate in solvolytic reactions allows for the transformation of a wide array of compounds . This can provide valuable information about the reactivity and stability of these compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromoethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197395 | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl chloroformate | |
CAS RN |
4801-27-8 | |
| Record name | Carbonochloridic acid, 2-bromoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



